(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZCUFUJCWFTO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2SC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2SC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 2-mercaptobenzyl alcohol, which undergoes cyclization in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thiepin ring.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Cyclization with Potassium t-Butoxide
A common method involves reacting a sulfide-aldehyde precursor (e.g., XXI or XXIV ) with potassium t-butoxide to form the benzothiepine ring. For example:
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Sulfide-aldehyde XXI cyclizes to yield racemic XXIIc/XXIId (benzothiepine derivatives) .
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Sulfone-aldehyde XIV cyclizes to produce Xc/Xd (enantiomeric tetrahydrobenzothiepine-1,1-dioxides) .
Reaction Conditions:
| Starting Material | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sulfide-aldehyde | KOtBu | THF | Benzothiepine XXIIc/XXIId | 65–75% | |
| Sulfone-aldehyde | KOtBu | THF | Xc/Xd | 70–80% |
Oxidation Reactions
The benzothiepine core undergoes oxidation to form sulfones, critical for enhancing metabolic stability in drug candidates.
Meta-Chloroperbenzoic Acid (MCPBA) Oxidation
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Sulfide-aldehyde XXI reacts with two equivalents of MCPBA to form sulfone-aldehyde XIV .
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Further oxidation of intermediates like XXIII (sulfide-aldehyde) yields XXIV (sulfone-aldehyde), which is cyclized to the target compound .
Key Observations:
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Oxidation selectively targets the sulfur atom, preserving the hydroxyl group at the 5-position.
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Stereochemical integrity of the (5R)-configuration is maintained under mild acidic conditions .
Functionalization and Derivatization
The hydroxyl group at the 5-position enables further functionalization:
Quaternary Ammonium Salt Formation
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Reaction with 1,4-bis(chloromethyl)benzene introduces quaternary ammonium groups, though bis-adduct formation can reduce yields .
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Example: (4R,5R)-28 reacts with dichloro-p-xylene to form chloromethyl benzyl ether derivatives .
Stereochemical Resolution
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Enantiomerically pure (5R)-isomers are obtained via asymmetric oxidation using chiral oxaziridines (e.g., (1R)-(–)-(8,9-dichloro-10-camphorsulfonyl)oxaziridine) .
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Resolution via enzymatic or chemical methods is also documented .
Stereochemical Considerations
The (5R)-configuration is critical for biological activity. Key strategies to preserve chirality include:
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Asymmetric Synthesis: Use of chiral oxidizing agents to directly form the desired enantiomer .
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Dynamic Kinetic Resolution: Base-mediated epimerization under phase-transfer catalysis (e.g., NaOH/PTC) converts undesired (5S)-isomers to the (5R)-form .
Table: Comparative Stereochemical Outcomes
| Method | Catalyst/Base | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Oxidation | Camphorsulfonyl Oxaziridine | >95% (R) | |
| Phase-Transfer Catalysis | NaOH/PTC | 80–85% (R) |
Key Challenges and Optimizations
Scientific Research Applications
Based on the search results, (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is an organic compound with the chemical formula and a molecular weight of 180.27 . It is part of a class of compounds known as benzothiepines, some of which have activity as inhibitors of ileal bile acid transport .
While the search results do not focus specifically on the applications of "this compound", they do provide information on related compounds and their applications, which can help to infer potential uses:
1. As an Inhibitor of Ileal Bile Acid Transport:
- Certain benzothiepines have been identified as inhibitors of ileal bile acid transport and taurocholate uptake .
- An ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor, a modified benzothiepin, named 1-[4-[4[(4R,5R)-3,3-dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), has been studied for its effects on cholesterol levels .
- In guinea pigs, high doses of SC-435 led to a reduction in total cholesterol and LDL-cholesterol concentrations, along with changes in hepatic cholesterol metabolism and bile acid excretion .
2. Pharmaceutical Applications of Volixibat (SHP626 or LUM002):
- Volixibat, also known as SHP626 or LUM002, is an investigational drug that may be used for the treatment of Non-Alcoholic Steatohepatitis (NASH) . It acts as an Ileal sodium/bile acid cotransporter inhibitor .
3. Maralixibat for Cholestatic Pruritus and PFIC:
- Maralixibat is approved for treating cholestatic pruritus in Alagille syndrome (ALGS) patients aged one year and older .
- It has also shown promise in reducing serum bile acid (sBA) levels and pruritus in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) associated with bile salt export pump (BSEP) deficiency .
4. General Information on Tetrahydrobenzothiepin Derivatives:
5. Safety Information:
Mechanism of Action
The mechanism of action of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzothiepin ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Heteroatom and Substitution Variations
Key Observations :
Nitrogen-containing analogues (e.g., benzodiazepines) exhibit distinct electronic properties due to lone-pair electrons on N, enabling hydrogen bonding and pharmacological activity .
Substituent Effects :
- Halogenated derivatives (e.g., 8-bromo-benzoxepin-5-ol and 9-fluoro-benzoxepin-5-ol ) show altered reactivity and stability. Bromine’s bulkiness may hinder ring flexibility, while fluorine’s electronegativity enhances metabolic stability .
Stereochemical Specificity: The R-configuration in (5R)-benzothiepin-5-ol and (5R)-9-fluoro-benzoxepin-5-ol is critical for enantioselective interactions, such as receptor binding. Non-chiral analogues lack this specificity .
Key Observations :
Synthetic Complexity: Chiral benzothiepinols require enantioselective methods (e.g., asymmetric catalysis), while non-chiral benzoxepins are synthesized via straightforward halogenation . Benzodiazepines involve multi-step lactamization and resolution steps .
Stability :
- Sulfur-containing compounds like (5R)-benzothiepin-5-ol are more oxidation-prone than oxygen analogues due to lower bond dissociation energy of C–S vs. C–O bonds .
Biological Activity
(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a bicyclic structure with a hydroxyl group at the 5-position. Its molecular formula is CHOS, with a molecular weight of approximately 180.271 g/mol. The compound's structure is pivotal in determining its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.
Anticancer Potential
The compound has also been investigated for its anticancer properties. For instance, derivatives have been synthesized and evaluated for cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (metastatic breast cancer) cells. Some compounds demonstrated significant cytotoxic effects, suggesting potential as anticancer agents .
| Compound | Cell Line | Cytotoxicity |
|---|---|---|
| 2d | MCF-7 | High |
| 3b | MDA-MB-231 | Moderate |
Anxiolytic and Analgesic Effects
This compound has been studied for its anxiolytic and analgesic properties. In pharmacological studies involving animal models, certain derivatives showed promise in reducing anxiety-like behaviors and pain responses . This suggests potential therapeutic applications in treating anxiety disorders and pain management.
The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and pain perception.
Case Studies
Several studies have explored the effects of this compound on biological systems:
- Study on Antimicrobial Activity : A study evaluated the effectiveness of different derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced potency.
- Cytotoxicity Assessment : In vitro assays revealed that specific derivatives exhibited IC values in the low micromolar range against breast cancer cell lines.
Q & A
Q. Table 1: Key Characterization Techniques
| Technique | Application | Example Data from Evidence |
|---|---|---|
| 1H-NMR | Stereochemical assignment | δ 4.62–5.43 (C5-H) |
| HR-FABMS | Molecular formula confirmation | m/z 250.1265 (MH+) |
| X-ray diffraction | Absolute configuration determination | R factor = 0.050 |
Q. Table 2: Common Synthetic Challenges and Solutions
| Challenge | Solution | Evidence Reference |
|---|---|---|
| Sulfur oxidation | Use degassed solvents, inert atmosphere | |
| Stereochemical purity | Chiral HPLC, enantioselective catalysts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
